molecular formula C24H22ClN5O3 B11197714 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11197714
M. Wt: 463.9 g/mol
InChI Key: OVMPNPJJDMIKKR-UHFFFAOYSA-N
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Description

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, a pyridine ring, and a piperidine carboxamide moiety. Its multifaceted structure makes it a candidate for diverse applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with a pyridine derivative using reagents such as phosphorus oxychloride (POCl3) or other coupling agents.

    Introduction of the piperidine moiety: This step involves the reaction of the coupled intermediate with a piperidine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Final coupling with the furan-2-ylmethyl group: This is typically achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl or pyridine rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Coupling agents: POCl3, DCC

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.

    Industry: Utilized in the development of new chemical processes or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its potential anti-tubercular activity .

Properties

Molecular Formula

C24H22ClN5O3

Molecular Weight

463.9 g/mol

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H22ClN5O3/c25-18-5-1-4-17(14-18)21-28-24(33-29-21)20-7-2-10-26-22(20)30-11-8-16(9-12-30)23(31)27-15-19-6-3-13-32-19/h1-7,10,13-14,16H,8-9,11-12,15H2,(H,27,31)

InChI Key

OVMPNPJJDMIKKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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